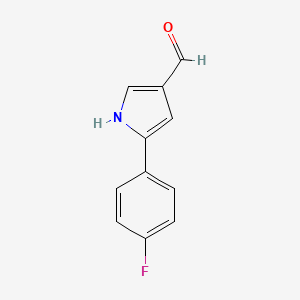
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C11H8FNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a fluorophenyl group at the 5-position and a formyl group at the 3-position of the pyrrole ring makes this compound unique and valuable in various chemical and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoyl malononitrile as the starting material.
Reduction Reaction: The compound is dissolved in a solvent, and a metal catalyst along with glacial acetic acid is added.
Intermediate Formation: The intermediate product is then further reduced using Raney nickel and water under controlled conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of high-pressure autoclaves, precise temperature control, and efficient purification techniques are employed to achieve the desired product quality .
化学反应分析
Types of Reactions
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 5-(4-Fluorophenyl)pyrrole-3-carboxylic acid.
Reduction: 5-(4-Fluorophenyl)pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound acts as a potassium ion competitive acid blocker (P-CAB), inhibiting the H+/K+ ATPase enzyme in gastric parietal cells.
Pathways Involved: By blocking the final step of acid secretion, it effectively reduces gastric acid production, making it useful in treating acid-related disorders.
相似化合物的比较
Similar Compounds
- 5-(2-Fluorophenyl)pyrrole-3-carbaldehyde
- 5-(4-Methoxyphenyl)pyrrole-3-carbaldehyde
- 5-(2-Chlorophenyl)pyrrole-3-carbaldehyde
Uniqueness
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds .
属性
IUPAC Name |
5-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-3-1-9(2-4-10)11-5-8(7-14)6-13-11/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDMTXLQGAHGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3,5-Dibromophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263184.png)
![(3-Bromo-5-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8263187.png)
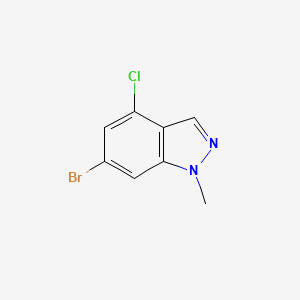
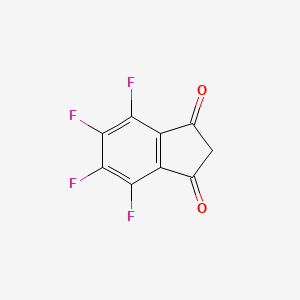
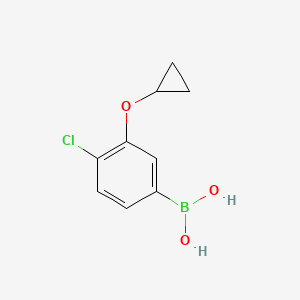
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B8263214.png)
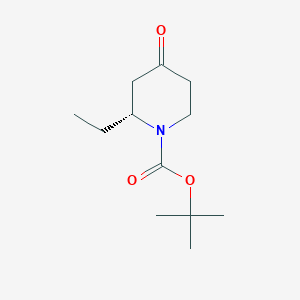
![4,10-dibromo-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B8263230.png)
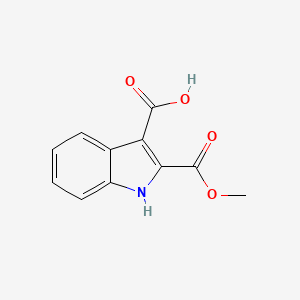

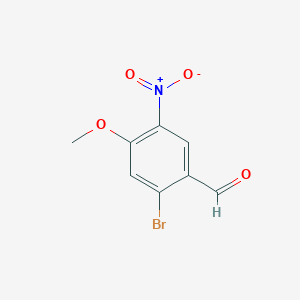
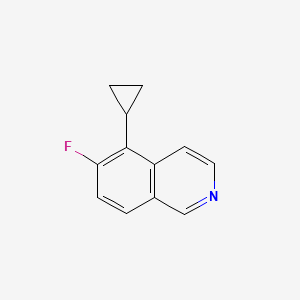

![9-([1,1'-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene](/img/structure/B8263263.png)
